molecular formula C13H8ClNO5 B6393510 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261933-46-3

5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6393510
CAS RN: 1261933-46-3
M. Wt: 293.66 g/mol
InChI Key: NEMQYDPTXQHZRJ-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid (5-CCP-2HINA) is a novel compound with potential applications in both scientific research and therapeutic drug development.

Mechanism of Action

5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can lead to increased alertness and improved cognitive function. In addition, it has been shown to modulate the activity of other neurotransmitters, such as serotonin and dopamine, which may lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% are not yet fully understood. However, it has been shown to increase acetylcholine levels in the brain, which can lead to improved alertness and cognitive function. In addition, it has been shown to modulate the activity of other neurotransmitters, such as serotonin and dopamine, which may lead to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful for studying the role of acetylcholine in the regulation of memory and learning. However, it is important to note that this compound is not yet approved for use in humans, so the potential risks and side effects are not yet known.

Future Directions

The potential applications of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% are still being explored. Future research could focus on understanding the biochemical and physiological effects of this compound in humans, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% as an inhibitor of other enzymes involved in neurotransmitter metabolism, such as monoamine oxidase. Finally, further research could be conducted to explore the potential of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% as a tool for studying the role of acetylcholine in the regulation of memory and learning.

Synthesis Methods

5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized using a number of different methods. The most common method is the condensation of 4-chlorophenol and isonicotinic acid in the presence of an acid catalyst. The reaction is conducted at a temperature of 80-90°C and requires a reaction time of 4-6 hours. The product is then purified using a combination of column chromatography and recrystallization.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid, 95% has a number of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This makes it a potential tool for studying the role of acetylcholine in the regulation of memory and learning. In addition, it has been used to study the role of the enzyme in the metabolism of other neurotransmitters, including serotonin and dopamine.

properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-10-2-1-6(3-8(10)13(19)20)9-5-15-11(16)4-7(9)12(17)18/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMQYDPTXQHZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688216
Record name 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-46-3
Record name 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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